Acide m-PEG12

Vue d'ensemble

Description

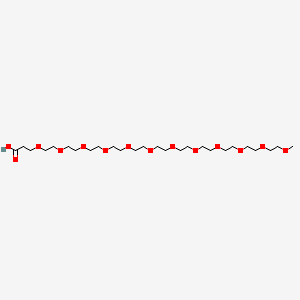

M-PEG12-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The terminal carboxylic acid of m-PEG12-acid can readily react with primary and secondary amine under EDC, DCC, HATU, or other amide coupling conditions to form a stable amide bond . This reaction increases the aqueous solubility of the resulting compound .Molecular Structure Analysis

The molecular formula of m-PEG12-acid is C26H52O14 . The InChI is 1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28) . The Canonical SMILES is COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O .Chemical Reactions Analysis

The terminal carboxylic acid of m-PEG12-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction increases the aqueous solubility of the resulting compound .Physical And Chemical Properties Analysis

The molecular weight of m-PEG12-acid is 588.7 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 14 . The compound has a rotatable bond count of 36 . The topological polar surface area is 148 Ų . The heavy atom count is 40 .Applications De Recherche Scientifique

Systèmes de délivrance de médicaments

L'acide m-PEG12 est souvent utilisé dans le développement de systèmes de délivrance de médicaments. L'espaceur PEG hydrophile augmente la solubilité dans les milieux aqueux {svg_1}, ce qui peut améliorer la délivrance de médicaments qui sont autrement insolubles ou faiblement solubles dans l'eau.

Pégylation des protéines

L'this compound peut être utilisé pour la pégylation des protéines {svg_2}. La pégylation est un processus où le polyéthylène glycol (PEG) est attaché à des protéines et à d'autres biomolécules pour augmenter leur solubilité et diminuer l'agrégation {svg_3}. Cela peut améliorer la stabilité et la biodisponibilité des protéines thérapeutiques.

Modification de surface

La nature hydrophile de l'this compound le rend utile pour la modification de surface {svg_4}. Il peut être utilisé pour créer des surfaces hydrophiles sur une variété de matériaux, ce qui peut être bénéfique dans une gamme d'applications, des dispositifs médicaux aux processus industriels.

Bioconjugaison

L'this compound peut être utilisé pour la bioconjugaison {svg_5}. Cela implique de fixer le PEG à une biomolécule, telle qu'une protéine ou un anticorps. Cela peut améliorer les propriétés de la biomolécule, telles que sa stabilité ou sa solubilité.

Synthèse de dendrimères

L'this compound peut être utilisé dans la synthèse de dendrimères, qui sont des macromolécules hautement ramifiées en forme d'étoile avec des dimensions nanométriques. Les dendrimères sont utilisés dans une variété d'applications, y compris la délivrance de médicaments et la création de diodes électroluminescentes (LED).

Chacune de ces applications tire parti des propriétés uniques de l'this compound, y compris son hydrophilie et sa capacité à former des liaisons amides stables avec des groupes amines primaires {svg_6}. Cela en fait un outil polyvalent dans une variété d'applications de recherche scientifique.

Mécanisme D'action

Target of Action

m-PEG12-acid is a PEG linker containing a terminal carboxylic acid . The primary target of m-PEG12-acid is primary amine groups . These primary amine groups are prevalent in biological systems, particularly in proteins, where they play crucial roles in various biochemical processes.

Mode of Action

The terminal carboxylic acid of m-PEG12-acid can react with primary amine groups in the presence of activators such as EDC or HATU to form a stable amide bond . This reaction allows m-PEG12-acid to link molecules together, hence its classification as a linker. The formation of the amide bond is a key interaction that results in the conjugation of the m-PEG12-acid to its target molecule.

Pharmacokinetics

The pharmacokinetics of m-PEG12-acid, particularly its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, would be influenced by the specific molecules it is linked to. The hydrophilic peg spacer in m-peg12-acid is known to increase solubility in aqueous media , which could enhance its bioavailability.

Action Environment

The action, efficacy, and stability of m-PEG12-acid can be influenced by various environmental factors. For instance, the presence of primary amine groups and activators such as EDC or HATU is necessary for m-PEG12-acid to form amide bonds . Furthermore, the hydrophilic nature of the PEG spacer in m-PEG12-acid suggests that it may be more effective and stable in aqueous environments .

Safety and Hazards

While specific safety and hazard information for m-PEG12-acid was not found, similar compounds like m-PEG12-amine have been noted to be very toxic if swallowed, irritating to skin, and pose a risk of serious damage to eyes . They are also toxic and pose a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to unborn children .

Orientations Futures

M-PEG12-acid is a PEG linker with a terminal carboxylic acid, which can react with primary amine groups to form a stable amide bond . This property makes it useful in the synthesis of PROTACs , which are a promising approach for the development of targeted therapy drugs . Therefore, the future directions of m-PEG12-acid could involve further exploration of its potential in drug development and targeted therapies .

Analyse Biochimique

Biochemical Properties

m-PEG12-acid plays a significant role in biochemical reactions. It interacts with primary amine groups to form a stable amide bond . This interaction is facilitated by the presence of activators . The hydrophilic PEG spacer in m-PEG12-acid increases its solubility in aqueous media .

Cellular Effects

The cellular effects of m-PEG12-acid are primarily related to its role as a PEG linker. It is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Molecular Mechanism

The molecular mechanism of m-PEG12-acid involves its role as a PEG linker in the formation of PROTACs . The terminal carboxylic acid of m-PEG12-acid reacts with primary amine groups to form a stable amide bond . This reaction is facilitated by the presence of activators . The resulting PROTACs can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .

Temporal Effects in Laboratory Settings

The temporal effects of m-PEG12-acid in laboratory settings are primarily related to its stability and solubility. The hydrophilic PEG spacer in m-PEG12-acid increases its solubility in aqueous media , which can influence its effects over time

Metabolic Pathways

As a PEG linker, m-PEG12-acid is primarily involved in the formation of PROTACs

Transport and Distribution

As a PEG linker, it is primarily used in the synthesis of PROTACs

Subcellular Localization

As a PEG linker, it is primarily used in the synthesis of PROTACs

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52O14/c1-29-4-5-31-8-9-33-12-13-35-16-17-37-20-21-39-24-25-40-23-22-38-19-18-36-15-14-34-11-10-32-7-6-30-3-2-26(27)28/h2-25H2,1H3,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMAKFNFKUHXFBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-ethyl-N-[4-(4-morpholin-4-ylsulfonylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B609152.png)

![N-ethyl-N-(7-methoxy-1-methylpyrazolo[3,4-b]quinolin-3-yl)furan-2-carboxamide](/img/structure/B609153.png)

![2-[(4-Methylphenyl)sulfonylamino]-n-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B609155.png)

![1-[4-(4-cyanophenyl)phenyl]-3-[4-(1H-imidazo[4,5-b]pyridin-7-yl)phenyl]urea](/img/structure/B609158.png)

![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B609161.png)

![(E)-3-(4-bromophenyl)-1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B609169.png)